molecular formula C10H10BrClO2 B1372027 2-(4-Bromophenoxy)-2-methylpropanoyl chloride CAS No. 49803-18-1

2-(4-Bromophenoxy)-2-methylpropanoyl chloride

Cat. No. B1372027
CAS RN: 49803-18-1
M. Wt: 277.54 g/mol
InChI Key: XEGDEYNAWWGQFF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenoxy)-2-methylpropanoyl chloride” can be confirmed by various spectroanalytical data such as NMR, IR, and elemental analysis .

Scientific Research Applications

Oxidation and Water Treatment

2-(4-Bromophenoxy)-2-methylpropanoyl chloride, closely related to 2,4-bromophenol, is involved in studies focusing on water treatment processes. In one study, the oxidation kinetics of 2,4-bromophenol and the formation of bromate and brominated polymeric products during water treatment using UV/persulfate and UV/hydrogen peroxide were explored. The study highlighted the compound's reactivity and its role in forming potentially toxic byproducts in water treatment processes (Luo et al., 2019).

Synthesis and Characterization of Complexes

Research into the synthesis and characterization of metal complexes using derivatives of bromophenols, such as 2-(4-Bromophenoxy)-2-methylpropanoyl chloride, has been conducted. A study describes the synthesis of iron(III) complexes with Schiff base ligands derived from 2-hydroxybenzophenones, indicating the compound's utility in the field of coordination chemistry and material science (Pogány et al., 2017).

Micelle Formation and Drug Carriers

A study on the synthesis of poly(4-methylphenoxyphosphazene)-graft-poly(2-methyl-2-oxazoline) copolymers, closely related to 2-(4-Bromophenoxy)-2-methylpropanoyl chloride, and their micelle formation in water was conducted. This research is significant in the field of drug delivery, indicating the potential use of such compounds as drug carriers (Chang et al., 2000).

Safety And Hazards

The safety data sheet for a related compound, 4-bromobenzoic acid, indicates that it is harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

properties

IUPAC Name

2-(4-bromophenoxy)-2-methylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGDEYNAWWGQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)OC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenoxy)-2-methylpropanoyl chloride

Synthesis routes and methods

Procedure details

A mixture of 2-(4-bromophenoxy)-2-methylpropanoic acid (10.0 g, 38.6 mmol). DMF (0.5 mL) and SOCl2 (40 mL) was heated for 3 h, allowed to cool and distilled to yield the sub-title compound (8.4 g, 78%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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